molecular formula C18H21NO2 B13771186 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- CAS No. 55311-24-5

2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-

Cat. No.: B13771186
CAS No.: 55311-24-5
M. Wt: 283.4 g/mol
InChI Key: XMACWWZLGIDHJB-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical structure, which consists of an oxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- can be achieved through several methods. One common approach involves the Mannich condensation reaction, which is a multi-step process. The reaction typically starts with the condensation of phenol, formaldehyde, and an amine to form the benzoxazine ring . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of benzoxazines, including 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-, often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to ensure the efficient production of high-quality benzoxazines .

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- stands out due to its unique ethoxy and phenylethyl substituents, which confer specific chemical and biological properties. These substituents enhance its solubility, reactivity, and potential for various applications compared to other benzoxazine derivatives .

Properties

CAS No.

55311-24-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

8-ethoxy-3-(2-phenylethyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C18H21NO2/c1-2-20-17-10-6-9-16-13-19(14-21-18(16)17)12-11-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3

InChI Key

XMACWWZLGIDHJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OCN(C2)CCC3=CC=CC=C3

Origin of Product

United States

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